molecular formula C8H4Br2ClF B1458817 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene CAS No. 1468662-00-1

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene

Cat. No.: B1458817
CAS No.: 1468662-00-1
M. Wt: 314.37 g/mol
InChI Key: ZJPCIHNRXBMLST-UHFFFAOYSA-N
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Description

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene is an organic compound that features a benzene ring substituted with a 2,2-dibromovinyl group, a chlorine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-chloro-3-fluorobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the 2,2-dibromovinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 2-(2-bromovinyl)-1-chloro-3-fluorobenzene or further to 2-vinyl-1-chloro-3-fluorobenzene.

    Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium amide or thiourea in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products include 2-(2-substituted-vinyl)-1-chloro-3-fluorobenzene derivatives.

    Reduction: Products include partially or fully reduced vinyl derivatives.

    Coupling: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of new materials with unique electronic properties.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Agricultural Chemistry: Explored for its use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene in chemical reactions involves the reactivity of the dibromovinyl group. This group can undergo nucleophilic substitution, where the bromine atoms are replaced by other nucleophiles. The presence of the chlorine and fluorine atoms can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dibromovinyl)furan
  • 2-(2,2-Dibromovinyl)thiophene
  • 2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile

Uniqueness

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene is unique due to the combination of the dibromovinyl group with both chlorine and fluorine substituents on the benzene ring. This combination imparts distinct electronic properties and reactivity patterns, making it a valuable compound for specific synthetic applications and research purposes.

Properties

IUPAC Name

1-chloro-2-(2,2-dibromoethenyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClF/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPCIHNRXBMLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene

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